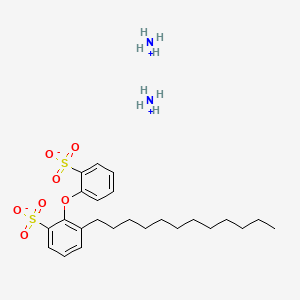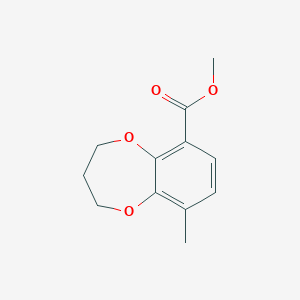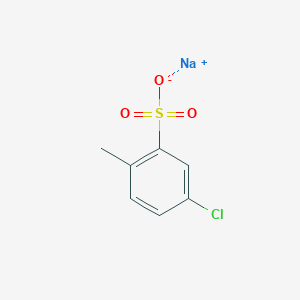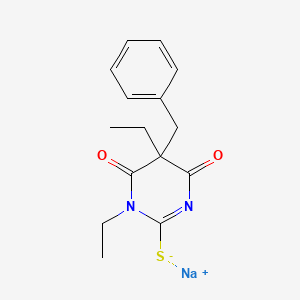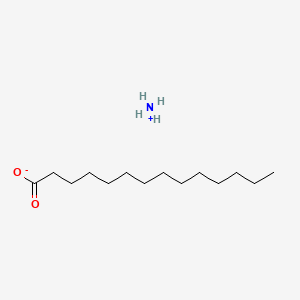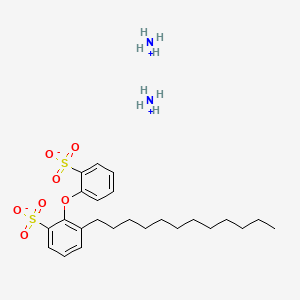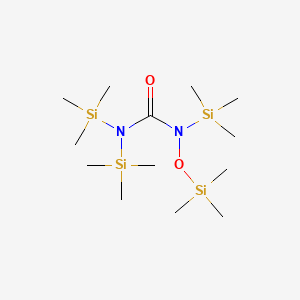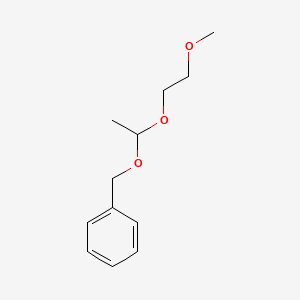![molecular formula C9H11N3OS B13790961 Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo-](/img/structure/B13790961.png)
Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo- is an organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with an amino group and a thioxo group. Its unique structure imparts specific chemical properties that make it valuable for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo- typically involves the reaction of substituted anilines with acetic anhydride under controlled conditions. The process may include the use of catalysts and specific solvents to optimize yield and purity. For instance, the reaction of 3-amino-4-methylphenylamine with acetic anhydride in the presence of a base such as pyridine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, minimal waste, and consistent product quality. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve optimal results .
化学反应分析
Types of Reactions
Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully selected to favor the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted acetamides .
科学研究应用
Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
N-(3-Amino-4-methylphenyl)acetamide: This compound shares a similar structure but lacks the thioxo group.
3-Amino-4-methoxyacetanilide: Another related compound with a methoxy group instead of a thioxo group.
Uniqueness
The presence of the thioxo group in Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo- imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
属性
分子式 |
C9H11N3OS |
|---|---|
分子量 |
209.27 g/mol |
IUPAC 名称 |
2-(3-amino-4-methylanilino)-2-sulfanylideneacetamide |
InChI |
InChI=1S/C9H11N3OS/c1-5-2-3-6(4-7(5)10)12-9(14)8(11)13/h2-4H,10H2,1H3,(H2,11,13)(H,12,14) |
InChI 键 |
IZADDHAGKUYPTP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=S)C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


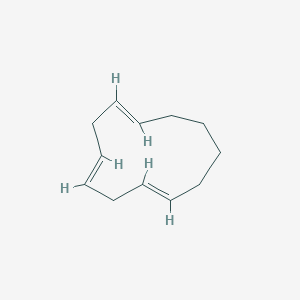
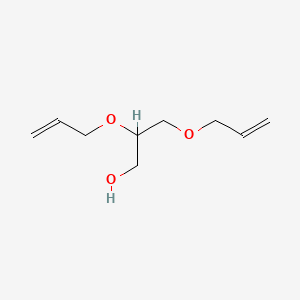
![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)
